2-Isobutyl-gamma-valerolactone

Description

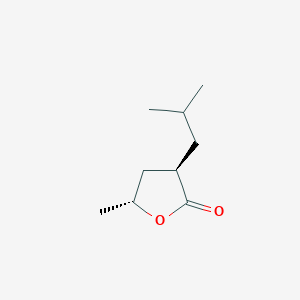

Structure

2D Structure

3D Structure

Properties

CAS No. |

72845-84-2 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(3R,5R)-5-methyl-3-(2-methylpropyl)oxolan-2-one |

InChI |

InChI=1S/C9H16O2/c1-6(2)4-8-5-7(3)11-9(8)10/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1 |

InChI Key |

LOSCWWBVSMNURE-HTQZYQBOSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](C(=O)O1)CC(C)C |

Canonical SMILES |

CC1CC(C(=O)O1)CC(C)C |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Engineering for Substituted Valerolactones

Elucidation of Reaction Pathways for Alkylated Gamma-Valerolactone Formation

A primary and thermodynamically favored route for the formation of γ-valerolactones involves the hydrogenation of the ketone group of a levulinic acid precursor, followed by a spontaneous intramolecular cyclization. For the synthesis of 2-Isobutyl-gamma-valerolactone, the starting material would be an isobutyl-substituted levulinic acid.

The generally accepted mechanism proceeds as follows:

Hydrogenation: The carbonyl group of the substituted levulinic acid is hydrogenated to form a hydroxyl group, yielding a 4-hydroxypentanoic acid derivative as an unstable intermediate. This step typically occurs on the surface of a heterogeneous metal catalyst.

Intramolecular Cyclization (Lactonization): The resulting hydroxy acid then undergoes a rapid, acid-catalyzed intramolecular esterification. The hydroxyl group attacks the carboxylic acid moiety, leading to the closure of a five-membered ring and the elimination of a water molecule to form the stable lactone.

This pathway is particularly dominant in liquid-phase reactions at lower temperatures. The hydrogenation of the keto group is often the rate-determining step in this sequence.

An alternative pathway, more commonly observed in vapor-phase reactions, involves an initial dehydration of the levulinic acid precursor, followed by hydrogenation.

The steps in this sequence are:

Dehydration: The substituted levulinic acid first undergoes dehydration to form an unsaturated cyclic intermediate, an angelica lactone derivative.

Hydrogenation: The double bond within the angelica lactone ring is then hydrogenated to yield the final saturated γ-valerolactone product.

The choice between these two primary pathways is significantly influenced by the reaction conditions (temperature, pressure, and phase) and the nature of the catalyst employed.

Influence of Catalyst Properties on Reaction Selectivity and Activity

The efficiency and selectivity of the synthesis of substituted valerolactones are critically dependent on the properties of the catalyst. Bifunctional catalysts, possessing both metal sites for hydrogenation and acidic sites for dehydration and cyclization, are often required for these multi-step conversions.

The Lewis acid-base properties of the catalyst play a crucial role in the reaction. Lewis acid sites are particularly important for the catalytic transfer hydrogenation (CTH) of levulinic acid and its esters, where an alcohol like isopropanol (B130326) is used as a hydrogen donor instead of molecular hydrogen.

Catalyst Activity: The presence of Lewis acid sites, for instance on zirconia-based catalysts, can facilitate the Meerwein-Ponndorf-Verley (MPV) reduction of the ketone group.

Catalyst Stability: The synergistic effect between metal active sites and the surface acid-base properties can enhance catalyst stability by preventing metal particle aggregation and leaching, which is a common issue in acidic reaction media.

The development of catalysts with well-dispersed metal particles combined with a balance of Lewis acid and base sites is a key strategy for efficiently synthesizing GVL and its derivatives.

For cascade reactions starting from other biomass-derived molecules like furfural, which are converted to levulinic acid in situ, the catalyst's acidity is even more critical. A balanced combination of Brønsted and Lewis acidity is often necessary to catalyze the multiple sequential steps of etherification, hydration, and lactonization. However, excessively strong acidity can lead to undesirable side reactions and catalyst deactivation. For instance, weakening the acidity of an Al2O3 support by incorporating TiO2 was found to improve the GVL yield by suppressing side reactions.

Kinetic Studies and Rate-Limiting Steps Determination

Kinetic studies are essential for understanding the reaction mechanism and identifying the rate-limiting steps in the synthesis of substituted valerolactones. For the production of GVL from levulinic acid and its esters

Theoretical and Computational Chemistry for Reaction Understanding

Computational chemistry has become an indispensable tool for achieving a molecular-level understanding of complex chemical reactions, including those for the synthesis and conversion of substituted valerolactones. researchgate.netacs.org By modeling molecular structures, energies, and interactions, theoretical methods provide deep insights into reaction mechanisms, transition states, and the influence of the reaction environment. acs.orgbris.ac.uk These computational approaches are crucial for rationalizing experimental observations and for the predictive design of more efficient and selective catalytic processes. bris.ac.ukrsc.org

Density Functional Theory (DFT) for Transition State Analysis and Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, making it highly suitable for studying reaction mechanisms. acs.org It is frequently employed to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby elucidating the feasibility of proposed reaction pathways for compounds like γ-valerolactone (GVL) and its substituted derivatives. acs.orgosti.govresearchgate.netnih.gov

In other conversions, such as the reaction of GVL over a Ruthenium (Ru) catalyst, first-principles DFT calculations have detailed the reaction pathways. osti.govresearchgate.net These studies found that GVL readily undergoes a ring-opening reaction. The subsequent hydrogenation step, leading to products like 1,4-pentanediol, was identified as the rate-limiting step due to a high energy barrier caused by strong interactions between the catalyst and an unsaturated acyl intermediate. osti.govresearchgate.net DFT can also be combined with kinetic Monte Carlo (KMC) simulations to benchmark calculations against experimental data, assessing the accuracy of the computational protocol. nih.gov

The table below summarizes key findings from DFT studies on reaction pathways involving γ-valerolactone.

| Reaction Step | Catalyst/System | Key DFT Finding | Reference |

| Ring-Closure | Al(OiPr)3 | Identified as the rate-determining step in the conversion of methyl levulinate to GVL. | nih.gov |

| Ring-Opening | Ru(0001) surface | GVL undergoes ring-opening easily, forming an acyl intermediate. | osti.govresearchgate.net |

| Hydrogenation | Ru(0001) surface | The hydrogenation of the acyl intermediate is the rate-limiting step for forming 1,4-pentanediol. | osti.govresearchgate.net |

| Decarbonylation | Ru(0001) surface | The C-C bond cleavage in the decarbonylation step is the slowest process. | osti.govresearchgate.net |

| β-Lactone Formation | Chlorosuccinate | Formation of β-lactone is energetically more favorable than α-lactone formation. | rsc.org |

These examples highlight how DFT calculations provide a detailed picture of transition states and reaction energetics, which is crucial for understanding and optimizing the synthesis and transformation of substituted valerolactones.

Molecular Dynamics (MD) Simulations for Solvent Effects and Reaction Environment

While quantum methods like DFT excel at detailing reaction mechanisms, Molecular Dynamics (MD) simulations are essential for understanding the broader reaction environment, particularly the effects of solvents. mdpi.com MD simulations model the movement and interactions of atoms and molecules over time, providing insights into the structural and dynamical properties of liquids and solutions. mdpi.comscilit.com

For γ-valerolactone, which is considered a promising green solvent, MD simulations have been used to study its properties both as a pure liquid and as a component of electrolyte solutions. mdpi.comresearchgate.netresearchgate.net These studies often involve developing and validating polarizable force fields to accurately model the molecular interactions. mdpi.comresearchgate.net The force fields are validated by comparing simulated bulk properties with experimental data and quantum mechanical calculations, often showing excellent agreement. mdpi.com

MD simulations provide valuable data on:

Bulk Properties : Key physical properties such as density, enthalpy of vaporization, and self-diffusion coefficients can be calculated and compared with experimental values to validate the simulation model. researchgate.net

Solvation Structure : Simulations can reveal how solute molecules, such as ions in an electrolyte, are structured within the GVL solvent. mdpi.com

Ion Transport and Pairing : In applications like batteries, MD can be used to investigate ionic transport and the dynamics of ion pairing in GVL-based electrolytes, which is critical for performance. mdpi.com

The following table presents a comparison of GVL properties derived from MD simulations and experimental data, demonstrating the accuracy of the computational models.

| Property | MD Simulation Value | Experimental Value | Reference |

| Density (g/cm³) | 1.052 | 1.055 | researchgate.net |

| Enthalpy of Vaporization (kJ/mol) | 52.8 | 51.1 | researchgate.net |

| Self-Diffusion Coefficient (10⁻⁵ cm²/s) | 0.54 | 0.61 | researchgate.net |

By simulating the behavior of GVL as a solvent, MD studies help in understanding how the reaction medium influences chemical processes and aids in the design of novel solvent systems for specific applications. mdpi.comresearchgate.net

Quantum Chemical Calculations in Mechanistic Prediction

Quantum chemical calculations, with DFT being a prominent example, are foundational to the predictive understanding of reaction mechanisms. acs.org These computational methods allow researchers to explore hypothesized reaction pathways, calculate the energies of intermediates and transition states, and ultimately predict the most likely mechanism before extensive experimental work is undertaken. bris.ac.uk

The predictive power of these calculations is rooted in their ability to provide detailed, molecule-specific energetic and structural information. For instance, in the synthesis of substituted lactones, quantum calculations can predict the relative energy barriers for the formation of different isomers (e.g., α- vs. β-lactones), thereby explaining or predicting product selectivity. rsc.org Computational studies on carbapenemases, for example, suggested that a substituent on the reactant could influence the molecular conformation in a way that favors β-lactone formation over hydrolysis. nih.gov

Furthermore, quantum chemical calculations are vital for:

Catalyst Design : By modeling the interaction between a substrate and a catalyst, computations can help explain the source of catalytic activity and guide the design of new catalysts with enhanced performance. rsc.org

Rationalizing Stereoselectivity : In reactions where stereoisomers can be formed, calculations can determine the transition state energies leading to each isomer, allowing for the prediction of the major product.

While powerful, the accuracy of these predictions depends heavily on the chosen computational methodology, including the level of theory and the treatment of solvent effects. acs.orgbris.ac.uk Despite these challenges, the synergy between quantum chemical calculations and experimental studies has significantly advanced the field of reaction engineering, enabling a more rational and efficient approach to developing chemical processes for compounds like this compound. researchgate.netacs.org

Chemical Transformations and Derivatization Chemistry of Gamma Valerolactone Core

Ring-Opening Reactions and Subsequent Functionalization

The lactone ring of GVL is susceptible to opening under various catalytic conditions, leading to the formation of linear C5 compounds that can be further functionalized. This reactivity is a cornerstone of its utility as a platform chemical.

Acid-catalyzed ring-opening of GVL in the presence of water can yield pentenoic acid (PA) isomers. syr.edunih.gov This reaction is reversible, and the distribution of isomers is influenced by reaction conditions. nih.gov The presence of Lewis acid sites on solid catalysts has been shown to be more influential than Brønsted acidity for this transformation in aqueous media. syr.edu For instance, γ-Al2O3 has demonstrated high yield and selectivity for pentenoic acids over a broad operational window. syr.edu Subsequent functionalization of these pentenoic acid intermediates can lead to a variety of products.

The ring-opening can also be achieved using nucleophiles other than water. For example, reaction with amines in the presence of Lewis acids like AlCl3 and SnCl2 can produce hydroxy(amino)amides. researchgate.net

Table 1: Catalytic Performance in GVL Ring-Opening to Pentenoic Acid

| Catalyst | Temperature (°C) | GVL Conversion (%) | Pentenoic Acid Selectivity (%) | Reference |

| γ-Al2O3 | 350 | >90 | High | syr.edu |

| SiO2/Al2O3 | 350 | ~80 | Moderate | syr.edu |

| ZrO2 | 350 | Low | High | syr.edu |

Conversion to Aliphatic Hydrocarbons and Oxygenates (e.g., 2-methyltetrahydrofuran, 1,4-pentanediol, valeric acid)

The GVL core can be catalytically converted into a range of valuable aliphatic hydrocarbons and oxygenates. These transformations typically involve hydrogenation, hydrogenolysis, and dehydration steps.

2-Methyltetrahydrofuran (2-MTHF): A significant application of GVL is its conversion to 2-MTHF, a promising biofuel and green solvent. mdpi.comnih.govrsc.org This process is often carried out over bifunctional catalysts. The reaction network involves the initial hydrogenation of GVL to 1,4-pentanediol (1,4-PDO), followed by the cyclodehydration of 1,4-PDO to 2-MTHF. mdpi.comhun-ren.hu Various catalytic systems have been explored for this conversion, including silica-supported cobalt and copper catalysts. mdpi.comnih.gov Over a Co/SiO2 catalyst, a 2-MTHF selectivity of over 70% can be achieved at 200°C and 40% GVL conversion. mdpi.com

1,4-Pentanediol (1,4-PDO): As a key intermediate in the production of 2-MTHF, 1,4-PDO is also a valuable chemical in its own right, serving as a monomer for polyesters. mdpi.commdpi.com The selective hydrogenation of GVL to 1,4-PDO can be achieved using various catalysts, such as Zn-promoted Cu/Al2O3 and copper-based catalysts. researchgate.netrsc.org The addition of zinc to a Cu/Al2O3 catalyst has been shown to significantly enhance the selectivity to 1,4-PDO, reaching approximately 97%. researchgate.netrsc.org

Valeric Acid (Pentanoic Acid): GVL can be converted to pentanoic acid (valeric acid) through a cascade reaction involving ring-opening followed by hydrogenation. rsc.org This can be achieved using a bifunctional catalyst, such as platinum supported on an acidic zeolite (e.g., Pt/ZSM-5), with a hydrogen source like formic acid. rsc.org The reaction proceeds via pentenoic acid intermediates. rsc.org

Table 2: Catalytic Conversion of GVL to Oxygenates

| Product | Catalyst | Temperature (°C) | GVL Conversion (%) | Product Selectivity/Yield | Reference |

| 2-MTHF | 5 wt% Cu/SiO2 | 260 | 71.9 | 97.2% selectivity | nih.gov |

| 2-MTHF | Ru/C | - | 100 | 43% yield | rsc.org |

| 1,4-PDO | ZnCu/Al2O3 | 200 | High | ~97% selectivity | researchgate.netrsc.org |

| 1,4-PDO | Cu/SiO2 | 160-170 | 32 | 67% selectivity | mdpi.com |

| Pentanoic Acid | Pt/ZSM-5 | 270 | - | - | rsc.org |

Synthesis of Bio-Based Monomers and Polymeric Materials from Lactone Scaffolds (e.g., Nylon, Polyurethanes, Polyethers)

The GVL scaffold is a versatile starting point for the synthesis of various bio-based monomers, which can then be polymerized into materials like nylons, polyurethanes, and polyethers.

Nylon Monomers: GVL can be transformed into precursors for nylons. One route involves the transesterification of GVL to produce methyl pentenoate, a promising intermediate for nylon. nih.govsigmaaldrich.com This reaction can achieve a yield of over 95% under catalytic distillation conditions. nih.gov The methyl pentenoate can then be converted to dimethyl adipate, a monomer for nylon-6,6. researchgate.net Another pathway involves the hydroxycarbonylation of pentenoic acids (derived from GVL ring-opening) to yield adipic acid, another key nylon monomer. researchgate.net

Polymerization of Lactones: While gamma-lactones are generally considered less prone to polymerization than their delta- and epsilon-analogues due to thermodynamic limitations, they can be copolymerized with other more reactive monomers. nih.govnih.gov For example, GVL can be copolymerized with ε-caprolactone to form polyesters with modified properties, such as improved hydrophilicity and altered degradation kinetics. nih.gov

Furthermore, derivatives of GVL, such as α-methylene-γ-valerolactone, can undergo free-radical polymerization to form homopolymers or be copolymerized with other monomers like (meth)acrylates to create bio-based materials with tailored thermal properties. digitellinc.com

Regioselective Functionalization and Modification of the Lactone Ring for Novel Derivatives

The regioselective functionalization of the GVL ring allows for the synthesis of novel derivatives with specific properties. The presence of the isobutyl group at the C2 position in 2-isobutyl-gamma-valerolactone would inherently direct certain reactions and influence the stereochemical outcomes.

One approach to functionalization is through the creation of an α-methylene group. For instance, α-methylene-γ-valerolactone can be synthesized from levulinic acid, a derivative of GVL. digitellinc.com This α,β-unsaturated lactone is a reactive monomer for polymerization and can also participate in other reactions, such as Diels-Alder additions. mit.edu

Hydrogenolysis and Deoxygenation Pathways of Alkylated Lactones

Hydrogenolysis and deoxygenation are key processes for converting bio-based oxygenates like GVL into hydrocarbons suitable for fuel applications. These reactions involve the cleavage of C-O bonds and the removal of oxygen atoms.

The hydroconversion of GVL over catalysts like Co/SiO2 involves a complex reaction network. mdpi.comhun-ren.hu The initial step is the hydrogenation of the carbonyl group to form 1,4-pentanediol. mdpi.com From this intermediate, various pathways are possible. Dehydration leads to 2-MTHF, while further hydrogenolysis can produce pentanols. mdpi.com The complete deoxygenation to pentane can also occur, particularly at higher temperatures. mdpi.com The presence of an alkyl substituent like the isobutyl group is expected to influence the rates and selectivities of these hydrogenolysis and deoxygenation reactions.

Table 3: Byproducts in GVL Hydroconversion over Co/SiO2 at 225°C

| Product | Maximum Yield (mol%) |

| 2-MTHF | 60 |

| 1-Pentanol | 10 |

| 2-Pentanol | ~23 |

| Pentane | Increases with temperature |

Data derived from graphical representations in the source. mdpi.com

Biochemical and Biosynthetic Research Perspectives on Gamma Valerolactones

Microbial Production and Biocatalytic Synthesis of Lactone Structures

The microbial production of lactones, particularly γ- and δ-lactones, is a significant area of research, primarily due to their value as flavor and fragrance compounds. mdpi.comresearchgate.net Fungi and yeasts are the most commonly exploited microorganisms for the biotechnological production of these compounds. mdpi.com The two primary microbial strategies for producing lactones are de novo biosynthesis, where the microorganism synthesizes the lactone from a simple carbon source, and biotransformation, which involves converting a precursor molecule into the desired lactone. mdpi.com

Biotransformation is a widely studied method for producing specific lactones. This process typically involves providing a suitable hydroxy fatty acid precursor to a microbial culture, which then shortens the fatty acid chain through the β-oxidation pathway, leading to spontaneous cyclization into a lactone. mdpi.com For instance, the yeast Yarrowia lipolytica is a well-known producer of γ-decalactone through the biotransformation of hydroxy fatty acids. mdpi.com While this method can be efficient, it is dependent on the availability and cost of the specific precursor required for the target lactone. mdpi.com

The following table summarizes examples of microorganisms used in the production of γ-decalactone, a well-studied gamma-lactone.

| Microorganism | Precursor/Substrate | Product | Reference |

| Yarrowia lipolytica | Hydroxy fatty acids | γ-decalactone | mdpi.com |

| Fungal strains | Various | γ-decalactone | researchgate.net |

Biocatalytic synthesis offers another promising route for producing lactone structures. This approach utilizes isolated enzymes or whole-cell systems to perform specific chemical transformations. Key enzyme classes involved in lactone synthesis include:

Baeyer-Villiger monooxygenases (BVMOs): These enzymes catalyze the oxidation of cyclic ketones to their corresponding lactones. nih.gov

Alcohol dehydrogenases (ADHs): ADHs can be used in the oxidative lactonization of diols. The process involves a double oxidation where an alcohol is first oxidized to an aldehyde, which then cyclizes to a hemiacetal that is further oxidized to the lactone. nih.gov

Hydrolases: Some hydrolases exhibit perhydrolase activity, which can be used in chemoenzymatic Baeyer-Villiger oxidations. nih.gov

Identification of Natural Occurrences and Biosynthesis Routes

While there is no specific information available on the natural occurrence of 2-Isobutyl-gamma-valerolactone, various other substituted γ-lactones have been identified in nature. For example, a series of straight-chain saturated γ-lactones, from C8 to C12, have been found in the preorbital gland secretion of muskoxen (Ovibos moschatus). wikipedia.org In these secretions, the C10 γ-lactone is the most abundant. wikipedia.org

The biosynthesis of lactones in microorganisms is a complex process that is not yet fully understood at the genetic level. mdpi.com The primary known pathway involves the metabolism of fatty acids. In the case of de novo synthesis, microorganisms can produce lactones from carbohydrates or renewable lipids. mdpi.com

One proposed biosynthetic route for γ-lactones in the wood of Sextonia rubra involves the reaction between 2-hydroxysuccinic acid and 3-oxotetradecanoic acid. mdpi.com This pathway suggests an initial esterification followed by an aldol-type ring closure to form the γ-lactone structure. mdpi.com

Another key enzymatic step in some biosynthetic pathways is the involvement of a β-lactone synthetase. The enzyme OleC, which is part of the olefin biosynthesis pathway in some bacteria, has been identified as a β-lactone synthetase. acs.orgwisc.edu This enzyme acts on β-hydroxy acid substrates to form β-lactones, suggesting a potential enzymatic mechanism for lactone ring formation that could be relevant to the synthesis of other lactone structures. acs.orgwisc.edu

The following table outlines some naturally occurring substituted lactones and their sources.

| Lactone Type | Specific Compound(s) | Natural Source | Reference |

| Straight-chain saturated γ-lactones | C8H14O2 to C12H22O2 | Muskox preorbital gland | wikipedia.org |

| δ-hydroxy-γ-lactones | Muricatacins | Annonaceae family plants | researchgate.net |

| Terpenoid lactones | Strigolactones | Plants | nih.gov |

Enzymatic Transformations and Bioremediation Potential

The enzymatic transformation of lactones is a field with significant potential, particularly in the areas of polymer chemistry and bioremediation. Lipases are a class of enzymes that have been shown to catalyze the ring-opening polymerization of lactones to produce polyesters. nih.gov For example, lipase B from Candida antarctica is known to be effective in this process. nih.gov The mechanism involves the formation of an acyl-enzyme intermediate, followed by a nucleophilic attack from a propagating chain to extend the polymer. researchgate.net

The hydrolysis of lactones, breaking the cyclic ester bond to form the corresponding hydroxy acid, is another important enzymatic transformation. wikipedia.org Enzymes known as lactonases are responsible for this reaction. An enzyme from Aeromicrobium sp., referred to as RALH, has been shown to hydrolyze the lactone moiety of resorcylic acid lactones. mdpi.com This type of enzymatic activity is crucial for both metabolic pathways and potential bioremediation applications. mdpi.com

The bioremediation potential of lactones, including substituted gamma-valerolactones, is an area that warrants further investigation. The ability of microorganisms to hydrolyze the lactone ring suggests that they could be used to degrade lactone-based pollutants in the environment. The hydrolysis of lactones to their corresponding hydroxy acids generally results in less stable compounds that can be further metabolized by microorganisms. wikipedia.org While specific studies on the bioremediation of this compound are not available, the general principles of microbial metabolism of lactones suggest that this could be a viable degradation pathway.

The following table summarizes key enzymatic transformations of lactones and their potential applications.

| Enzymatic Transformation | Enzyme Class | Substrate Example | Product/Application | Reference |

| Ring-Opening Polymerization | Lipases | ε-caprolactone | Polyesters | nih.gov |

| Hydrolysis | Lactonases | Resorcylic acid lactones | Hydroxy acids / Bioremediation | mdpi.com |

Advanced Analytical Methodologies for Characterization and Monitoring of 2 Isobutyl Gamma Valerolactone

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a volatile to semi-volatile compound like 2-Isobutyl-gamma-valerolactone, both gas and liquid chromatography offer viable and effective methods for its separation and quantification.

Gas Chromatography (GC) Applications

Gas chromatography is a highly suitable technique for the analysis of this compound due to its volatility. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of lactones such as gamma-valerolactone (GVL) and its derivatives, which share chemical similarities with this compound, GC has been shown to provide excellent separation and sensitivity. Lower detection limits for GVL have been achieved with GC-MS compared to LC-MS, highlighting the sensitivity of this approach for lactone analysis pnnl.gov. The selection of the stationary phase is critical for achieving optimal separation. A common choice for the analysis of such compounds is a non-polar or medium-polarity column, for instance, a 5% phenyl-methylpolysiloxane phase.

Key parameters in a GC method for this compound would include the injector temperature, the oven temperature program, the carrier gas flow rate, and the detector type. A flame ionization detector (FID) is often used for quantification due to its wide linear range and good sensitivity for organic compounds. For structural confirmation, coupling the GC to a mass spectrometer (GC-MS) is the preferred method.

| Parameter | Typical Value/Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 50-70°C, ramped to 250-300°C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers an alternative and complementary approach to GC for the analysis of this compound. LC is especially useful for less volatile derivatives or when analyzing the compound in complex, non-volatile matrices.

In LC, the separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The detection in LC can be accomplished using various detectors. A UV detector might be of limited use if the lactone does not possess a strong chromophore. However, a refractive index detector (RID) or, more powerfully, a mass spectrometer (LC-MS) can be employed for detection and quantification. LC-MS is particularly advantageous for its high selectivity and sensitivity, allowing for the analysis of this compound at trace levels in complex samples pnnl.gov.

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Detector | Mass Spectrometer (MS), Refractive Index Detector (RID) |

| Flow Rate | 0.5 - 1.5 mL/min |

Mass Spectrometry (MS) for Definitive Identification and Trace Analysis

Mass spectrometry is an indispensable tool for the definitive identification and trace-level analysis of this compound. It provides information about the molecular weight and structure of the analyte, offering high specificity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). For this compound (C9H16O2), the theoretical exact mass can be calculated and compared to the experimentally measured mass. The low ppm (parts-per-million) error between the theoretical and measured mass confirms the elemental composition.

HRMS can be particularly valuable in identifying unknown impurities or degradation products of this compound in a sample.

Tandem Mass Spectrometry (MS/MS or MSn) for Structural Confirmation

Tandem mass spectrometry is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used as a "fingerprint" for identification.

For this compound, the protonated molecule [M+H]+ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate fragment ions. The fragmentation of the lactone ring and the isobutyl side chain would produce a unique set of product ions, providing unequivocal structural confirmation. This technique is highly specific and can be used to quantify this compound in complex matrices with minimal interference.

Hyphenated Techniques for Comprehensive Analysis

The coupling of chromatographic separation techniques with mass spectrometry, known as hyphenated techniques, provides the most powerful and comprehensive approach for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the excellent separation power of GC for volatile compounds with the definitive identification capabilities of MS. This is the most common and powerful technique for the analysis of this compound, especially for volatile samples. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be compared with spectral libraries for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing this compound in complex liquid matrices or for analyzing its less volatile derivatives. The use of soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allows for the analysis of the intact molecule, providing molecular weight information. Coupling this with tandem mass spectrometry (LC-MS/MS) offers the highest degree of selectivity and sensitivity for quantitative analysis.

These hyphenated techniques, particularly when utilizing high-resolution mass spectrometry, provide a robust and reliable platform for the complete characterization and monitoring of this compound in a wide range of applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This method provides high-resolution separation and definitive identification based on the mass-to-charge ratio of the compound and its fragments.

The analysis of lactones by GC-MS is a well-established procedure, often employed for complex mixtures found in food, beverages, and biological samples. pnnl.govscispace.com For this compound, a typical GC-MS analysis would involve injection into a heated port, volatilization, and separation on a capillary column, followed by ionization and detection in a mass spectrometer. The choice of the capillary column is critical, with non-polar or medium-polarity columns generally providing good separation for lactones.

Key Analytical Parameters and Findings:

A hypothetical set of GC-MS parameters for the analysis of this compound is presented below. These parameters are based on established methods for similar alkyl-substituted lactones.

| Parameter | Value/Description |

| GC Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-300 |

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 156, corresponding to its molecular weight. The fragmentation pattern is crucial for structural confirmation. Key expected fragments would arise from the loss of the isobutyl side chain, cleavage of the lactone ring, and other characteristic rearrangements. A prominent fragment would likely be observed at m/z 99, resulting from the loss of the isobutyl group (C₄H₉). Another significant peak could be at m/z 56. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or for analyses where derivatization is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS. pnnl.govscispace.com This technique is particularly useful for the analysis of complex mixtures and can be more suitable for thermally labile compounds.

In the context of this compound, reversed-phase liquid chromatography would be the method of choice, using a C18 column to separate the compound from a liquid matrix. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to improve ionization. Detection is achieved by a mass spectrometer, with electrospray ionization (ESI) being a common interface for this type of molecule.

Predicted LC-MS Data for Adducts of this compound:

While experimental data is scarce, predicted collision cross-section (CCS) values for various adducts of this compound provide insight into its expected behavior in an ion mobility-mass spectrometer, which is often coupled with LC systems.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 157.12232 | 134.2 |

| [M+Na]⁺ | 179.10426 | 141.4 |

| [M-H]⁻ | 155.10776 | 138.4 |

| [M+NH₄]⁺ | 174.14886 | 156.1 |

Data sourced from PubChem CID 3085865. uni.lu

These predicted values are useful for method development in advanced LC-MS techniques that incorporate ion mobility spectrometry for an additional dimension of separation and characterization. Tandem mass spectrometry (MS/MS) would be employed to obtain structural information through collision-induced dissociation of a selected precursor ion (e.g., the [M+H]⁺ ion at m/z 157.1).

In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

The synthesis of this compound, for instance, through the reaction of an appropriate precursor like a levulinate ester with an isobutyl Grignard reagent, can be monitored in real-time using in-situ and operando spectroscopic techniques. These methods provide valuable kinetic and mechanistic information by observing the chemical changes as they happen within the reactor, without the need for sampling. researchgate.netwikipedia.org

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a particularly powerful tool for this purpose. researchgate.net An ATR probe can be inserted directly into the reaction vessel to monitor the concentrations of reactants, intermediates, and products by tracking changes in their characteristic infrared absorption bands.

Monitoring Lactone Formation with Operando ATR-IR:

The formation of the γ-lactone ring is accompanied by distinct changes in the infrared spectrum. A key region of interest is the carbonyl (C=O) stretching frequency.

| Compound Type | Functional Group | Characteristic IR Frequency (cm⁻¹) | Role in Monitoring |

| Keto-ester (Reactant) | Ester C=O | ~1735 | Decreases as the reaction proceeds |

| Keto-ester (Reactant) | Ketone C=O | ~1715 | Decreases as the reaction proceeds |

| γ-lactone (Product) | Lactone C=O | ~1770 | Increases as the product is formed |

By monitoring the decrease in the absorbance of the reactant carbonyl bands and the simultaneous increase in the characteristic high-frequency carbonyl band of the γ-lactone product, the reaction progress can be followed in real-time. researchgate.net This allows for precise determination of the reaction endpoint and can help in optimizing reaction conditions such as temperature, pressure, and catalyst loading. This approach has been successfully applied to the hydrogenation of levulinic acid to γ-valerolactone, a structurally related compound. researchgate.net

Environmental and Sustainability Aspects of Gamma Valerolactone Research

Integration of Lactone Chemistry within Circular Economy Frameworks

Lactone chemistry is increasingly recognized for its potential to contribute to a circular economy, a model that emphasizes resource efficiency and waste minimization. Lactones derived from renewable biomass, such as GVL, are considered promising platform compounds for future sustainable circular bioeconomies. mdpi.com Their versatility allows them to be used as green solvents, fuel precursors, and building blocks for a variety of value-added chemicals and biodegradable polymers. mdpi.compolyu.edu.hkrsc.org

The integration of lactones into a circular framework is exemplified by several key applications:

Renewable Feedstocks: The production of GVL and its derivatives typically starts from lignocellulosic biomass, a non-edible and abundant renewable resource. wikipedia.org This reduces reliance on fossil fuels and aligns with the principles of a bio-based economy. The synthesis process often involves the conversion of C6 sugars from cellulose (B213188) into levulinic acid, which is then hydrogenated to form GVL. polyu.edu.hk

Green Solvents: GVL is recognized as a green and non-toxic solvent with favorable properties, including low toxicity and biodegradability. polyu.edu.hkwhiterose.ac.uk Its use can replace more hazardous and non-renewable solvents in various industrial processes, thereby reducing the environmental impact of chemical manufacturing. mdpi.com

Platform for Renewable Chemicals and Fuels: GVL can be transformed into a range of valuable chemicals. For instance, it can be upgraded to produce fuel additives like methyltetrahydrofuran, or serve as a precursor for alkanes used in gasoline and diesel. polyu.edu.hk This creates a pathway for producing transportation fuels from renewable sources.

Closed-Loop Recycling: Certain polyesters derived from lactones can be designed for closed-loop chemical recycling. researchgate.net This means that after their use, the polymers can be broken down back into their original lactone monomers, which can then be used to produce new polymers of the same quality. This approach is fundamental to achieving a circular plastics economy. researchgate.net

The potential for 2-Isobutyl-gamma-valerolactone to fit within this framework is inferred from the properties of GVL. The isobutyl group may influence its solvent properties and its suitability for specific applications, but the fundamental principles of being derived from renewable resources and serving as a platform for other chemicals would remain.

Chemical Degradation Pathways in Environmental Systems

The environmental fate of this compound is a crucial aspect of its sustainability profile. While specific degradation studies on this compound are not extensively documented, its degradation pathways can be inferred from the known behavior of other lactones, particularly GVL.

The primary mechanism for the degradation of lactones in the environment is hydrolysis. The ester bond in the lactone ring is susceptible to breaking in the presence of water, which reverts the lactone to its corresponding hydroxy acid. nih.gov For this compound, this would result in the formation of 4-hydroxy-6-methylheptanoic acid. The rate of this hydrolysis is influenced by pH, with the reaction being catalyzed by both acids and bases.

In addition to abiotic hydrolysis, biodegradation is a significant pathway for the environmental breakdown of lactones. GVL is known to be biodegradable, which is a key feature of its classification as a green solvent. polyu.edu.hkwhiterose.ac.uk Microbial populations in soil and water can utilize lactones and their corresponding hydroxy acids as carbon sources. The presence of an alkyl substituent, such as the isobutyl group, can affect the rate of biodegradation. While some studies suggest that increased alkyl chain branching can lead to greater resistance to microbial degradation in certain classes of compounds, many microorganisms are capable of degrading compounds with methyl substitutions. nih.gov

It is important to note that the stability of the lactone ring varies with its size. Gamma-lactones, which have a five-membered ring, are among the most stable types of lactones. nih.gov This stability means that while they are biodegradable, they are not so reactive as to be unstable under normal storage and use conditions.

Green Chemistry Principles in Lactone Production and Utilization

The production and use of this compound and related compounds are increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Green Production Methods:

The synthesis of GVL, the parent compound of this compound, from levulinic acid is a key area where green chemistry principles are being applied. Traditional chemical synthesis methods for lactones can raise environmental concerns due to the use of harsh reagents and the generation of waste. mdpi.com In contrast, modern approaches focus on:

Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor, often a secondary alcohol like isopropanol (B130326), to hydrogenate levulinic acid to GVL. CTH can be performed under milder conditions and avoids the need for high-pressure hydrogen gas, making the process safer and more energy-efficient. polyu.edu.hkacs.org

Use of Non-Noble Metal Catalysts: Research is focused on developing catalysts from abundant and less toxic metals like copper and zirconium, as opposed to precious metals such as palladium or ruthenium. polyu.edu.hk This improves the economic viability and sustainability of the process.

Biocatalysis: Microbial production is being explored as a more sustainable route to optically pure lactones. This approach avoids the harsh conditions and racemic mixtures often associated with chemical synthesis. mdpi.com

The following table summarizes research on the green synthesis of GVL from levulinic acid (LA) and its esters, which serves as a model for the production of substituted lactones.

| Catalyst | Hydrogen Donor | Temperature (°C) | Time (h) | GVL Yield (%) |

|---|---|---|---|---|

| Ru–Mg/Al mixed oxide | Formic Acid | 150 | 1.5 | 99 |

| Zr-modified beta zeolite | Isopropanol | 170 | Continuous Flow | ~90 |

| NiCu/X zeolite | H2 | 200 | Not specified | >75 |

| ZrO2 | 2-propanol | 250 | Not specified | 27 |

Sustainable Utilization:

The application of GVL as a green solvent is a prime example of its utility in sustainable chemistry. rsc.org Its favorable properties, such as being derivable from renewable feedstocks, low toxicity, and biodegradability, make it a preferable alternative to many conventional solvents. polyu.edu.hkwhiterose.ac.uk For instance, GVL has been successfully used as a solvent in the acid-catalyzed hydrolysis of lignocellulosic biomass, demonstrating its role in biorefinery processes. rsc.org The isobutyl substituent in this compound would likely modify its solvent properties, potentially making it suitable for a different range of applications where specific solubility characteristics are required.

Q & A

Q. How can researchers balance innovation and safety when proposing novel applications of this compound in pharmaceuticals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.